An In-Depth Technical Guide to Tert-butyl 4-nitrosopiperazine-1-carboxylate
An In-Depth Technical Guide to Tert-butyl 4-nitrosopiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-nitrosopiperazine-1-carboxylate is a molecule of significant interest within the pharmaceutical sciences, primarily recognized as a potential nitrosamine impurity in drug substances and products. As regulatory scrutiny over nitrosamine impurities intensifies, a thorough understanding of the chemical properties, synthesis, and reactivity of such compounds is paramount for drug development and quality control professionals. This guide provides a comprehensive technical overview of tert-butyl 4-nitrosopiperazine-1-carboxylate, consolidating available data on its chemical characteristics, a representative synthetic protocol, and its analytical profile. The content herein is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and risk assessment of nitrosamine impurities.
Chemical Identity and Physical Properties
Tert-butyl 4-nitrosopiperazine-1-carboxylate is a derivative of piperazine, featuring a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a nitroso group on the other. This structure makes it a relevant case study for understanding the formation and behavior of nitrosamine impurities that can arise from piperazine-containing pharmaceuticals.
| Property | Value | Source(s) |
| CAS Number | 877177-42-9 | [1][2][3] |
| Molecular Formula | C₉H₁₇N₃O₃ | [1][2][3] |
| Molecular Weight | 215.25 g/mol | [1][2][3] |
| Appearance | Pale yellow or white solid | [4][5] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [4] |
| Melting Point | Not explicitly reported in the provided search results. | |
| Storage | Store at 2-8°C in a refrigerator. | [6] |
Synthesis and Mechanism
The synthesis of tert-butyl 4-nitrosopiperazine-1-carboxylate is typically achieved through the N-nitrosation of its precursor, tert-butyl piperazine-1-carboxylate. This reaction is of great significance to the pharmaceutical industry as it represents a potential pathway for the formation of nitrosamine impurities in drug products containing piperazine moieties, especially in the presence of residual nitrites under acidic conditions.
Reaction Principle
The core of the synthesis is the reaction of a secondary amine (the piperazine nitrogen) with a nitrosating agent. The most common laboratory nitrosating agent is nitrous acid (HONO), which is typically generated in situ from an alkali metal nitrite, such as sodium nitrite (NaNO₂), and a strong acid, like hydrochloric acid (HCl). The tert-butoxycarbonyl (Boc) group on one of the piperazine nitrogens deactivates it towards nitrosation, thus directing the reaction to the unprotected secondary amine.
Figure 1: General overview of the synthesis of tert-butyl 4-nitrosopiperazine-1-carboxylate.
Experimental Protocol: Representative Synthesis
The following protocol is a representative procedure for the N-nitrosation of tert-butyl piperazine-1-carboxylate, based on established methods for the synthesis of N-nitrosamines.
Materials:
-
tert-Butyl piperazine-1-carboxylate
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl piperazine-1-carboxylate (1.0 eq.) in deionized water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid (2.0 eq.) to the stirred solution, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.2 eq.) in deionized water.
-
Add the sodium nitrite solution dropwise to the acidic solution of tert-butyl piperazine-1-carboxylate over a period of 30 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford pure tert-butyl 4-nitrosopiperazine-1-carboxylate.
Figure 2: Step-by-step workflow for the synthesis of tert-butyl 4-nitrosopiperazine-1-carboxylate.
Spectroscopic and Analytical Characterization
Thorough analytical characterization is essential for the unambiguous identification of tert-butyl 4-nitrosopiperazine-1-carboxylate. The following sections detail the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the piperazine ring and the tert-butyl group. The protons on the carbons adjacent to the Boc-protected nitrogen will appear at a different chemical shift compared to those adjacent to the nitroso-substituted nitrogen.
-
¹³C NMR: The carbon NMR spectrum will similarly display unique resonances for the carbons of the piperazine ring, the tert-butyl group, and the carbonyl carbon of the Boc group.
Note: Experimentally determined NMR spectra for tert-butyl 4-nitrosopiperazine-1-carboxylate were not available in the searched literature. The expected chemical shifts would be influenced by the electron-withdrawing nature of the nitroso group.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and for structural elucidation through fragmentation analysis. For tert-butyl 4-nitrosopiperazine-1-carboxylate, the expected molecular ion peak [M+H]⁺ would be at m/z 216.13. A characteristic fragmentation pattern for N-nitrosamines is the loss of the nitroso group (•NO), which would result in a fragment ion at m/z 186.14.
Infrared (IR) Spectroscopy
The IR spectrum of tert-butyl 4-nitrosopiperazine-1-carboxylate is expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
C=O stretch (Boc group): A strong absorption band around 1700 cm⁻¹.
-
N-N=O stretch (Nitroso group): A characteristic absorption in the region of 1430-1460 cm⁻¹.
-
C-N stretch: Absorptions in the fingerprint region.
Reactivity and Stability
The chemical reactivity of tert-butyl 4-nitrosopiperazine-1-carboxylate is primarily governed by the N-nitroso group. N-nitrosamines are known to be sensitive to heat, light, and acidic conditions.
-
Thermal Decomposition: N-nitrosopiperazines can undergo thermal decomposition, particularly at elevated temperatures. This is a relevant consideration in manufacturing processes and during long-term storage.
-
Denitrosation: The N-NO bond can be cleaved under certain conditions, a process known as denitrosation. This can occur photochemically or through chemical reduction. Denitrosation can regenerate the parent secondary amine.
-
Acid Sensitivity: In the presence of strong acids, N-nitrosamines can undergo protolytic denitrosation.[2]
Applications in Research and Drug Development
The primary application of tert-butyl 4-nitrosopiperazine-1-carboxylate is as a reference standard in analytical chemistry.[3] Its use is crucial for:
-
Method Development and Validation: Developing and validating sensitive analytical methods (e.g., LC-MS/MS) for the detection and quantification of potential nitrosamine impurities in active pharmaceutical ingredients (APIs) and drug products.
-
Forced Degradation Studies: Understanding the potential for nitrosamine formation under various stress conditions that a drug substance or product might encounter.
-
Toxicological Research: As a characterized N-nitrosamine, it can be used in toxicological studies to assess the potential risks associated with this class of compounds.
Safety and Handling
N-nitrosamines as a class are considered to be potentially carcinogenic, and therefore, tert-butyl 4-nitrosopiperazine-1-carboxylate should be handled with extreme caution.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, as recommended at 2-8°C.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
Tert-butyl 4-nitrosopiperazine-1-carboxylate serves as an important analytical standard and a case study for understanding the chemistry of nitrosamine impurities. A thorough knowledge of its synthesis, characterization, and reactivity is essential for ensuring the safety and quality of pharmaceutical products. This guide provides a foundational understanding of this compound, highlighting the need for careful control and monitoring of nitrosamine impurities in drug development and manufacturing.
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An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. PubMed. [Link]
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Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]
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CERTIFICATE OF ANALYSIS Product Name: tert-butyl 4-nitrosopiperazine-1-carboxylate CAS NO. Synchemia. [Link]
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FT-IR spectrum of tert-butyl... ResearchGate. [Link]
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CAS No : 877177-42-9 | Product Name : Tert-butyl 4-nitrosopiperazine-1-carboxylate. Pharmaffiliates. [Link]
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N-Nitrosoisonipecotic acid | C6H10N2O3 | CID 80387. PubChem. [Link]
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DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
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Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Longdom Publishing. [Link]
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tert-butyl 4-nitrosopiperazine-1-carboxylate. Nia Innovation. [Link]
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